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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

Cat. No.: B085305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

amino alcohol (1R,2S)-1-amino-2-indanol, a critical building block in the synthesis of various

pharmaceuticals, including the HIV protease inhibitor Indinavir. The following sections detail its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, outline

generalized experimental protocols for data acquisition, and present a logical workflow for its

characterization.

Spectroscopic Data
The structural elucidation and confirmation of (1R,2S)-1-amino-2-indanol rely heavily on

spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and IR spectroscopy are

summarized below.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for determining the molecular structure of (1R,2S)-1-
amino-2-indanol in solution. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of (1R,2S)-1-Amino-2-Indanol
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic-H 7.15 - 7.30 m -

H-1 4.25 d 5.2

H-2 4.68 q 5.2

H-3a 2.85 dd 16.0, 4.8

H-3b 3.10 dd 16.0, 6.0

NH₂ and OH 2.5 (broad s) br s -

Note: The chemical shifts for NH₂ and OH protons can vary depending on the solvent and

concentration due to hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data of (1R,2S)-1-Amino-2-Indanol[1][2]

Carbon Atom Chemical Shift (ppm)

C-1 61.5

C-2 75.0

C-3 39.5

C-3a 141.0

C-4 127.5

C-5 124.5

C-6 125.0

C-7 128.0

C-7a 142.5

Infrared (IR) Spectroscopy Data
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IR spectroscopy provides information about the functional groups present in the molecule. The

data below corresponds to the main absorption bands.

Table 3: IR Absorption Data for (1R,2S)-1-Amino-2-Indanol

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3360 Strong, Broad O-H stretch (alcohol)

3280 Strong, Broad N-H stretch (primary amine)

3065 Medium Aromatic C-H stretch

2925 Medium Aliphatic C-H stretch

1600 Medium C=C stretch (aromatic)

1470 Medium C=C stretch (aromatic)

1080 Strong
C-O stretch (secondary

alcohol)

740 Strong
Aromatic C-H bend (ortho-

disubstituted)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of (1R,2S)-1-amino-2-indanol in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:
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Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Relaxation Delay: 2-5 seconds.

Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):[3]

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid (1R,2S)-1-amino-2-indanol sample directly onto the ATR

crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

Technique: ATR.[3]

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample synthesis to structural

confirmation using spectroscopic methods.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of

(1R,2S)-1-amino-2-indanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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